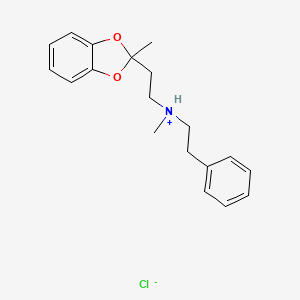
1,3-Benzodioxole, 2-methyl-2-(2-(N-methyl-N-phenethylamino)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 2-methyl-2-(2-(N-methyl-N-phenethylamino)ethyl)-, hydrochloride is a chemical compound with the molecular formula C19-H23-N-O2.Cl-H and a molecular weight of 333.89 . This compound is known for its complex structure, which includes a benzodioxole ring, a methyl group, and a phenethylamino group. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,3-Benzodioxole, 2-methyl-2-(2-(N-methyl-N-phenethylamino)ethyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzodioxole ring, followed by the introduction of the methyl group and the phenethylamino group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,3-Benzodioxole, 2-methyl-2-(2-(N-methyl-N-phenethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic properties, including its effects on neurotransmitter systems. In industry, it may be used in the development of new materials and chemical products .
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 2-methyl-2-(2-(N-methyl-N-phenethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole, 2-methyl-2-(2-(N-methyl-N-phenethylamino)ethyl)-, hydrochloride can be compared with other similar compounds, such as 1,3-Benzodioxole derivatives and phenethylamine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical behavior .
Propriétés
Numéro CAS |
65210-32-4 |
|---|---|
Formule moléculaire |
C19H24ClNO2 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
methyl-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-19(21-17-10-6-7-11-18(17)22-19)13-15-20(2)14-12-16-8-4-3-5-9-16;/h3-11H,12-15H2,1-2H3;1H |
Clé InChI |
CYCWLUDUJPXWHU-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=CC=CC=C2O1)CC[NH+](C)CCC3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


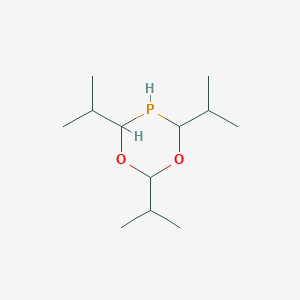
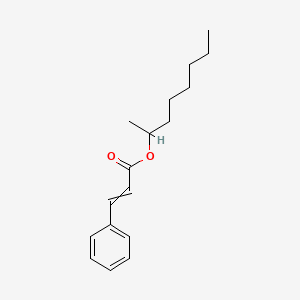
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
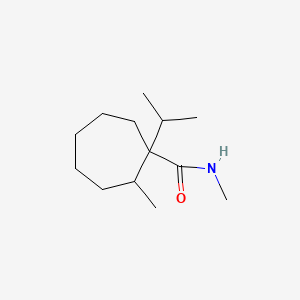
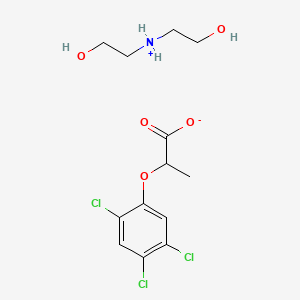
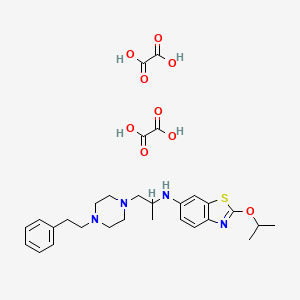
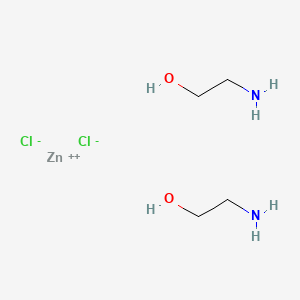
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)
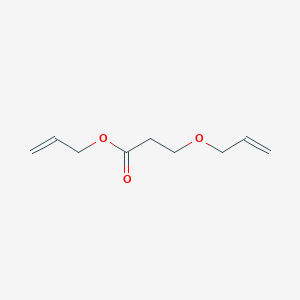
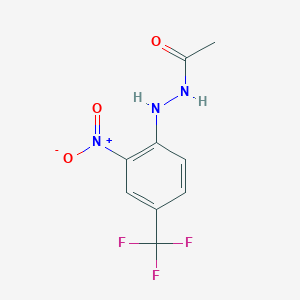


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

